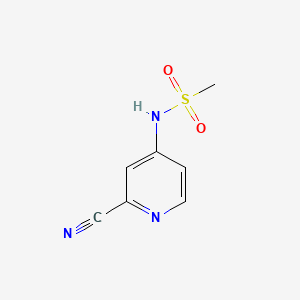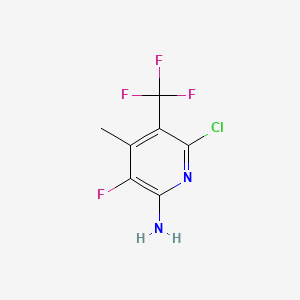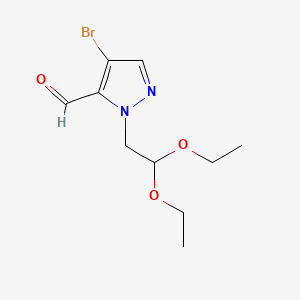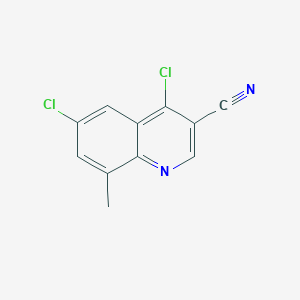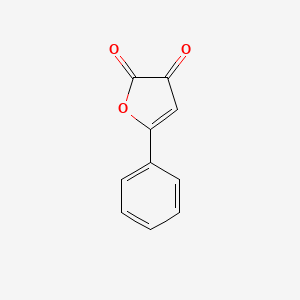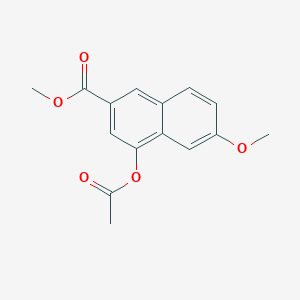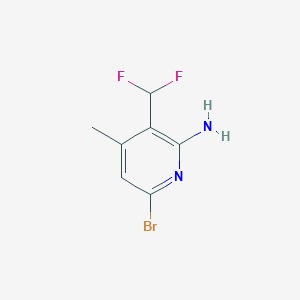
6-Bromo-3-(difluoromethyl)-4-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(difluoromethyl)-4-methylpyridin-2-amine is a chemical compound with a unique structure that includes a bromine atom, a difluoromethyl group, and a methyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)-4-methylpyridin-2-amine typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(difluoromethyl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyridine oxide, while reduction may yield a more saturated amine derivative.
Aplicaciones Científicas De Investigación
6-Bromo-3-(difluoromethyl)-4-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(difluoromethyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde
- 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Uniqueness
6-Bromo-3-(difluoromethyl)-4-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry.
Propiedades
Fórmula molecular |
C7H7BrF2N2 |
|---|---|
Peso molecular |
237.04 g/mol |
Nombre IUPAC |
6-bromo-3-(difluoromethyl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C7H7BrF2N2/c1-3-2-4(8)12-7(11)5(3)6(9)10/h2,6H,1H3,(H2,11,12) |
Clave InChI |
BZOLBINYIBRVGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1C(F)F)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



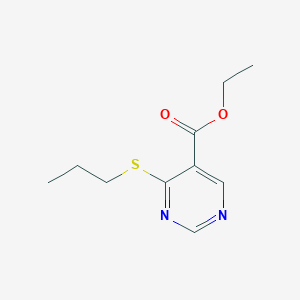
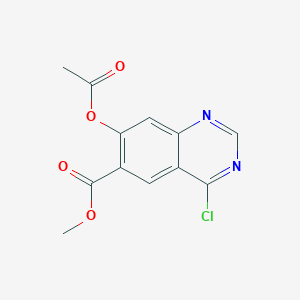

![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
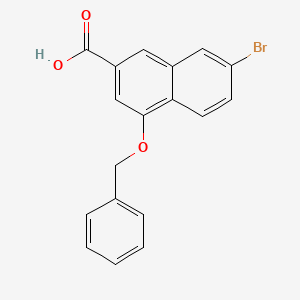
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
